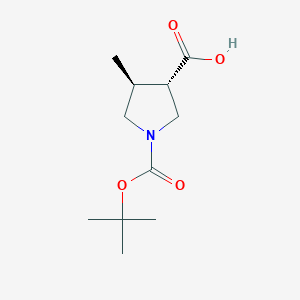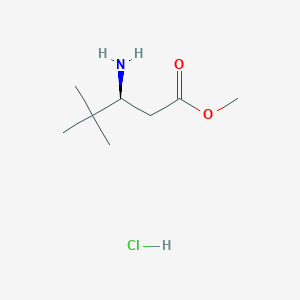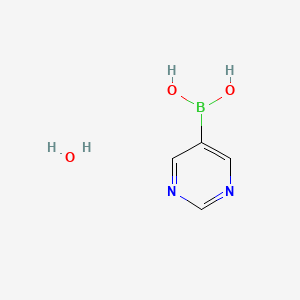
4-Ethynyl-benzeneacetic acid Methyl ester
Übersicht
Beschreibung
4-Ethynyl-benzeneacetic acid methyl ester (4-EBEAME) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used for a variety of purposes, including synthesis, biochemistry, and physiological studies. 4-EBEAME is a common starting material for the synthesis of other compounds, and it has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1. Carbonylation Processes
4-Ethynyl-benzeneacetic acid methyl ester is involved in carbonylation processes. For instance, it has been used in the carbonylation of benzyl bromide to benzeneacetic acid and its esters, catalyzed by water-soluble palladium complexes (Trzeciak & Ziółkowski, 2000).
2. Alkylation Reactions
This compound plays a role in alkylation reactions. A study reported the acid-mediated reaction between active methylenes and benzhydryl alcohols or their derivatives, including N,N-dibenzyl-malonamic acid methyl ester, showcasing its application in C-C bond formation (Bisaro et al., 2002).
3. Polymer Synthesis
It's used in polymer synthesis, such as in the creation of poly(phenylacetylenes) with activated ester side groups. This involves monomers based on 4-ethynylbenzoic acid, indicating its utility in developing polymers with specific properties (Pauly & Théato, 2011).
4. Metal Complex Formation
The compound is involved in forming metal complexes. For instance, derivatives of 4-ethynylphenylalanine, including the benzoyl protected 4-ethynyl-L-phenylalanine methyl ester, have been used to form various metal complexes, indicating its application in coordination chemistry (Enzmann & Beck, 2004).
5. Chemical Synthesis
It is applied in the synthesis of various chemical compounds. A study reported the synthesis and characterization of conjugated oligo-phenylene-ethynylenes derivatives, showcasing its versatility in chemical syntheses (Liu et al., 2012).
6. Analytical Chemistry
The compound finds application in analytical chemistry. An example is the development of methods for analyzing fatty acid methyl esters, including hydroxy acids, in which it plays a role (Miller, 1982).
Eigenschaften
IUPAC Name |
methyl 2-(4-ethynylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQRTIHRUYCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethynylphenyl)acetate | |
CAS RN |
154498-13-2 | |
| Record name | methyl 2-(4-ethynylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)






![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)


![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)